molecular formula C14H13N5O2S B2613597 2-(2-((4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)amino)thiazol-4-yl)acetic acid CAS No. 1630861-11-8

2-(2-((4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)amino)thiazol-4-yl)acetic acid

Cat. No.: B2613597
CAS No.: 1630861-11-8
M. Wt: 315.35
InChI Key: AVUBEKKKYOUSRM-UHFFFAOYSA-N
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Description

2-(2-((4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)amino)thiazol-4-yl)acetic acid is a heterocyclic compound featuring a thiazole core substituted with a phenyl group bearing a 1,2,4-triazole moiety and an acetic acid side chain. Its molecular structure integrates pharmacophores known for diverse biological activities, particularly in antifungal and anti-inflammatory applications . The 1,2,4-triazole ring enhances metabolic stability and binding affinity to biological targets, while the thiazole-acetic acid moiety contributes to solubility and intermolecular interactions .

Properties

IUPAC Name

2-[2-[4-(1,2,4-triazol-1-ylmethyl)anilino]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c20-13(21)5-12-7-22-14(18-12)17-11-3-1-10(2-4-11)6-19-9-15-8-16-19/h1-4,7-9H,5-6H2,(H,17,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUBEKKKYOUSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NC3=NC(=CS3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)amino)thiazol-4-yl)acetic acid typically involves multiple steps. One common method includes the formation of the 1,2,4-triazole ring through the Einhorn–Brunner reaction or the Pellizzari reaction . The phenyl group is then introduced via a nucleophilic substitution reaction. The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a halogenated acetic acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as increased efficiency, selectivity, and environmental sustainability . These methods often employ metal-free catalysts and environmentally benign solvents to minimize waste and reduce the overall environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)amino)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(2-((4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)amino)thiazol-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-((4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)amino)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The 1,2,4-triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition of enzyme activity or disruption of cellular processes . This compound may also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃, -F) : Improve metabolic stability but may reduce solubility .

Physicochemical Properties

  • Solubility : The acetic acid moiety in all analogues enhances water solubility compared to ester or amide derivatives . However, trifluoromethyl and triazolylmethyl groups introduce hydrophobicity, necessitating salt formation (e.g., sodium/potassium salts) for pharmaceutical formulations .
  • Stability : Triazole-containing compounds exhibit superior thermal and oxidative stability due to aromatic ring conjugation, as demonstrated in analogues like itraconazole derivatives .

Biological Activity

The compound 2-(2-((4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)amino)thiazol-4-yl)acetic acid is a complex organic molecule that incorporates both thiazole and triazole moieties, which are known for their diverse biological activities. This article explores its biological activity, synthesizing information from various research studies and reviews.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

CxHyNzOa\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}

where xx, yy, zz, and aa represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The specific chemical identifiers include:

PropertyValue
CAS Number 884507-25-9
Molecular Formula C15H15N5O2
Molecular Weight 299.31 g/mol
InChI Key OYFLAXVFVKLQPM-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of these compounds can inhibit the growth of various bacterial strains. Specifically, the triazole moiety has been linked to enhanced antifungal activity, making it a candidate for treating fungal infections.

Anticancer Activity

The anticancer potential of compounds similar to 2-(2-((4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)amino)thiazol-4-yl)acetic acid has been documented in several studies. A notable example includes the evaluation of thiazole derivatives which demonstrated cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and A431 (skin cancer). The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
Thiazole Derivative AMDA-MB-2311.61Induces apoptosis
Thiazole Derivative BA4311.98Inhibits cell proliferation

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit carbonic anhydrases (CAs), which are critical in various physiological processes and have been targeted in cancer therapy.

Study on Triazole Derivatives

In a study published in MDPI, researchers synthesized various triazole derivatives and assessed their biological activities. One derivative exhibited significant inhibition against carbonic anhydrase IX with an IC50 value of 10.93 nM, showing promise for selective targeting in cancer therapy .

Evaluation of Thiazole Compounds

Another study focused on thiazole-containing compounds demonstrated their ability to induce apoptosis in cancer cells through the activation of specific pathways related to cell death . The results highlighted the importance of structural components in enhancing biological activity.

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